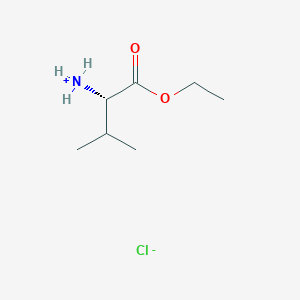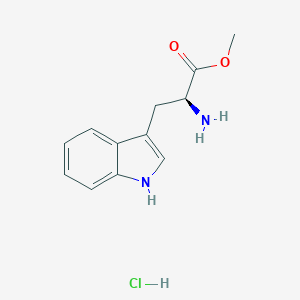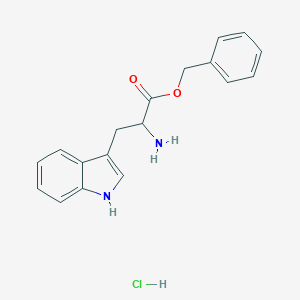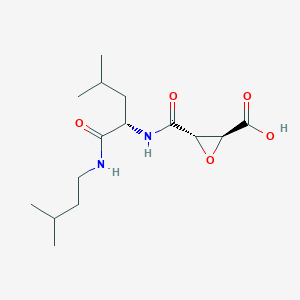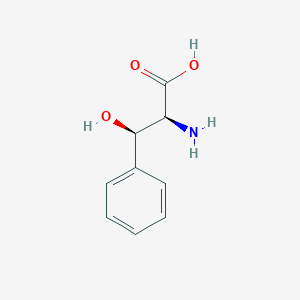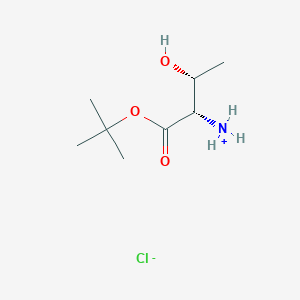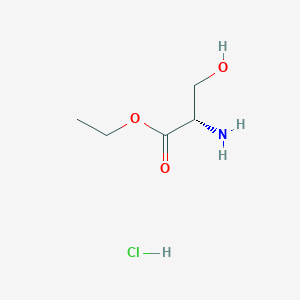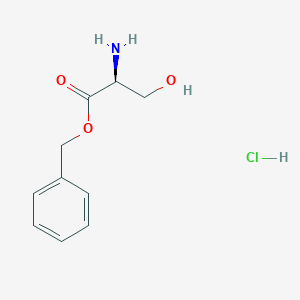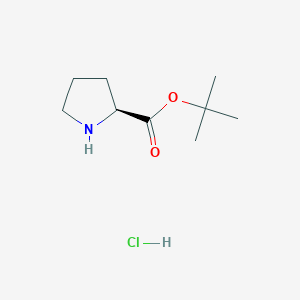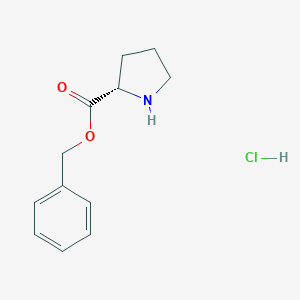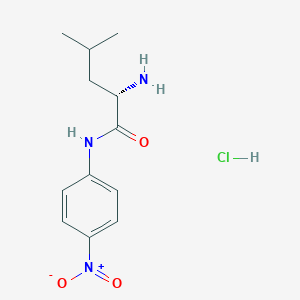
(S)-2-Amino-4-methyl-N-(4-nitrophenyl)pentanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-4-methyl-N-(4-nitrophenyl)pentanamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an amino group, a methyl group, and a nitrophenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-4-methyl-N-(4-nitrophenyl)pentanamide hydrochloride typically involves the reaction of 4-nitrophenylamine with a suitable precursor under controlled conditions. One common method includes the use of alkyl cyanoacetates, which react with substituted aryl or heteryl amines to yield cyanoacetamide derivatives . The reaction conditions often involve solvent-free methods or the use of mild catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and environmental sustainability. Techniques such as catalytic hydrogenation and solvent-free reactions are employed to minimize waste and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-4-methyl-N-(4-nitrophenyl)pentanamide hydrochloride undergoes various chemical reactions, including:
Reduction: Catalytic reduction of the nitro group to an amine group using hydrogenation techniques.
Substitution: Nucleophilic substitution reactions where the amino group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction and various nucleophiles for substitution reactions. Conditions such as elevated temperatures and the presence of catalysts like palladium on carbon are often employed to facilitate these reactions .
Major Products Formed
The major products formed from these reactions include reduced amine derivatives and substituted phenyl compounds, which can be further utilized in various applications .
Scientific Research Applications
(S)-2-Amino-4-methyl-N-(4-nitrophenyl)pentanamide hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-2-Amino-4-methyl-N-(4-nitrophenyl)pentanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl group plays a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The amino group can form hydrogen bonds and interact with enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenethylamine hydrochloride: Shares the nitrophenyl group but differs in its overall structure and reactivity.
4-Nitrophenol: Another nitrophenyl compound with distinct chemical properties and applications.
Uniqueness
Its ability to undergo multiple types of reactions and its versatility in synthesis make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
(2S)-2-amino-4-methyl-N-(4-nitrophenyl)pentanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3.ClH/c1-8(2)7-11(13)12(16)14-9-3-5-10(6-4-9)15(17)18;/h3-6,8,11H,7,13H2,1-2H3,(H,14,16);1H/t11-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOYXOWPGRWPLS-MERQFXBCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585198 |
Source


|
| Record name | N-(4-Nitrophenyl)-L-leucinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16010-98-3 |
Source


|
| Record name | N-(4-Nitrophenyl)-L-leucinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
